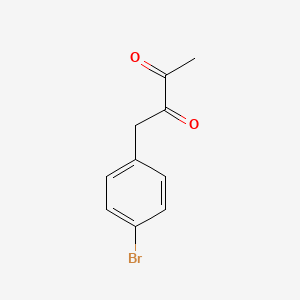1-(4-Bromophenyl)butane-2,3-dione
CAS No.:
Cat. No.: VC13511943
Molecular Formula: C10H9BrO2
Molecular Weight: 241.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9BrO2 |
|---|---|
| Molecular Weight | 241.08 g/mol |
| IUPAC Name | 1-(4-bromophenyl)butane-2,3-dione |
| Standard InChI | InChI=1S/C10H9BrO2/c1-7(12)10(13)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 |
| Standard InChI Key | OVWVBRYBHOMVEH-UHFFFAOYSA-N |
| SMILES | CC(=O)C(=O)CC1=CC=C(C=C1)Br |
| Canonical SMILES | CC(=O)C(=O)CC1=CC=C(C=C1)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-(4-bromophenyl)butane-2,3-dione, reflects its substitution pattern: a 4-bromophenyl group is attached to the first carbon of a four-carbon chain, while ketone functionalities occupy the second and third positions. This configuration is corroborated by its SMILES notation (CC(=O)C(=O)CC1=CC=C(C=C1)Br), which explicitly defines the positions of the bromophenyl and carbonyl groups.
Table 1: Key molecular descriptors of 1-(4-bromophenyl)butane-2,3-dione
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉BrO₂ |
| Molecular Weight | 241.08 g/mol |
| IUPAC Name | 1-(4-bromophenyl)butane-2,3-dione |
| InChI Key | OVWVBRYBHOMVEH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(=O)CC1=CC=C(C=C1)Br |
The presence of two ketone groups introduces significant polarity, while the bromine atom enhances electrophilic substitution reactivity at the aromatic ring.
Synthetic Approaches and Challenges
Direct Synthesis Strategies
Although no explicit synthesis of 1-(4-bromophenyl)butane-2,3-dione is detailed in the literature, methods for analogous 1,3-diketones provide insight into plausible routes. For example, 1-(4-bromophenyl)butane-1,3-dione—a positional isomer—is synthesized via nitrosation of 1-(4-bromophenyl)butane-1,3-dione using sodium nitrite in acetic acid . This reaction yields the hydroxyimino derivative with an 82% yield and a melting point of 162°C . Adapting such protocols for 2,3-diketones would require strategic placement of the ketone groups, potentially through Claisen condensations or oxidative coupling of acetylated precursors.
Comparative Analysis of Diketone Synthesis
The synthesis of 1,3-diketones often involves:
Reactivity and Functionalization
Ketone-Directed Reactions
The two ketone groups in 1-(4-bromophenyl)butane-2,3-dione serve as electrophilic sites for nucleophilic additions. For instance:
-
Condensation reactions with hydrazines or hydroxylamines could yield pyrazoles or isoxazoles, respectively .
-
Reductive amination might produce β-amino ketones, valuable intermediates in alkaloid synthesis .
Bromophenyl Reactivity
The bromine atom on the aromatic ring facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing diverse substituents. This versatility is critical in pharmaceutical chemistry, where brominated aromatics are common pharmacophores.
Comparison with Structural Analogs
Table 2: Comparative analysis of brominated diketones
The adjacency of ketones in 2,3-diketones confers distinct electronic properties compared to 1,3-diketones, influencing their reactivity and application scope .
Research Gaps and Future Directions
-
Synthetic Optimization: Developing efficient routes to 1-(4-bromophenyl)butane-2,3-dione remains a priority.
-
Biological Screening: Testing its bioactivity against disease-relevant targets could unlock therapeutic potential.
-
Materials Characterization: Investigating its role in MOFs or organic semiconductors would broaden materials science applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume